Ethyl 2-(1-Benzyl-4-oxo-3-pyrrolidinyl)-2-oxoacetate
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Overview
Description
Ethyl 2-(1-Benzyl-4-oxo-3-pyrrolidinyl)-2-oxoacetate is a synthetic organic compound that belongs to the class of pyrrolidinyl derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-Benzyl-4-oxo-3-pyrrolidinyl)-2-oxoacetate typically involves the reaction of ethyl acetoacetate with benzylamine under controlled conditions. The reaction may proceed through a series of steps including condensation, cyclization, and esterification. Common reagents used in this synthesis include strong acids or bases to catalyze the reactions, and solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-Benzyl-4-oxo-3-pyrrolidinyl)-2-oxoacetate can undergo various chemical reactions including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-Benzyl-4-oxo-3-pyrrolidinyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1-Benzyl-4-oxo-3-pyrrolidinyl)-2-oxoacetate shares structural similarities with other pyrrolidinyl derivatives, such as:
- Ethyl 2-(1-Phenyl-4-oxo-3-pyrrolidinyl)-2-oxoacetate
- Ethyl 2-(1-Methyl-4-oxo-3-pyrrolidinyl)-2-oxoacetate
Uniqueness
The uniqueness of this compound lies in its specific benzyl substitution, which may confer distinct chemical and biological properties compared to other similar compounds. This structural feature can influence its reactivity, stability, and interactions with molecular targets.
Properties
IUPAC Name |
ethyl 2-(1-benzyl-4-oxopyrrolidin-3-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-2-20-15(19)14(18)12-9-16(10-13(12)17)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABDZQIBOPINDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1CN(CC1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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